1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

描述

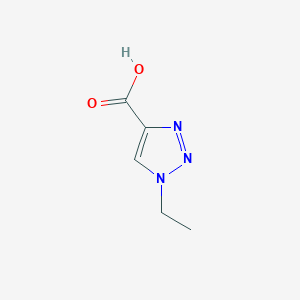

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1211541-99-9) is a triazole derivative characterized by an ethyl group at the N1 position and a carboxylic acid moiety at the C4 position. Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in synthetic modifications . This compound is part of a larger family of 1,2,3-triazole-4-carboxylic acids, which are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions involving β-ketoesters . Its structural simplicity and functional groups make it a valuable intermediate for further derivatization.

属性

IUPAC Name |

1-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-3-4(5(9)10)6-7-8/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAVKVPWOFRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260668 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-99-9 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles in high yields. The reaction typically involves the use of copper (I) iodide as a catalyst and sodium ascorbate as a reducing agent in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry. This method allows for the efficient and controlled production of triazoles by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of heterogeneous catalysts, such as copper-on-charcoal, further enhances the efficiency and sustainability of the process .

化学反应分析

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted triazoles depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that triazole compounds can act against resistant strains of Staphylococcus aureus and Candida albicans, making them valuable in developing new antibiotics and antifungal agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. Its structure allows for modifications that enhance pharmacological properties. For example, derivatives of 1-ethyl-1H-1,2,3-triazole have been synthesized to create potent anticancer agents through targeted modifications that increase efficacy against specific cancer cell lines .

Agricultural Applications

Herbicides and Insecticides

The triazole moiety is known for its role in developing herbicides and insecticides. This compound can be utilized to design new agrochemicals that target specific pests while minimizing environmental impact. Studies have shown that triazole derivatives can effectively control weed species resistant to common herbicides .

Plant Growth Regulators

Research indicates that triazoles can also function as plant growth regulators. They modulate plant responses to stress and promote growth under adverse conditions. This application is particularly relevant in enhancing crop yields in challenging environments .

Material Science Applications

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to develop new materials with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives with improved durability and resistance to environmental factors .

Nanotechnology

The compound has potential applications in nanotechnology as a stabilizing agent for nanoparticles. Its triazole structure can interact with metal ions, facilitating the synthesis of metal nanoparticles with controlled sizes and shapes for use in catalysis and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in Applied Organometallic Chemistry explored the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Innovations

Research conducted by agricultural scientists demonstrated the effectiveness of triazole-based herbicides in controlling resistant weed populations in field trials. The study found that formulations containing this compound outperformed conventional herbicides in both efficacy and environmental safety .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against resistant strains |

| Anticancer drug precursors | Enhanced efficacy through structural modifications | |

| Agriculture | Herbicides | Effective against resistant weed species |

| Plant growth regulators | Improved crop yields under stress | |

| Material Science | Polymer additives | Enhanced durability and resistance |

| Nanoparticle stabilization | Controlled synthesis of metal nanoparticles |

作用机制

The mechanism of action of 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with specific molecular targets. For example, they can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

相似化合物的比较

Table 1: Key Structural Differences Among Triazole-4-carboxylic Acid Derivatives

Key Observations :

- Ethyl vs. Aryl Substituents: The ethyl group in the target compound confers moderate lipophilicity, whereas aryl substituents (e.g., ethoxyphenyl, aminophenyl) enhance π-π stacking interactions and bioactivity .

- Functional Group Additions: Formyl (C5) and amino (N1) groups expand reactivity, enabling applications in dye synthesis and antimicrobial agents .

Physicochemical Properties

- Tautomerism : 5-Formyl derivatives exhibit equilibrium between open-chain carboxylic acid and cyclic hemiacetal forms, influencing reactivity .

- Decarboxylation : Ethyl-substituted triazoles undergo decarboxylation above 175°C, similar to other triazole-4-carboxylic acids .

- Solubility: Ethyl and propyl analogs are less water-soluble than amino- or hydroxyl-substituted derivatives .

生物活性

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring with an ethyl group and a carboxylic acid functional group. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting protein functions. This mechanism is crucial for its potential use in treating bacterial infections.

- Anticancer Properties : Research indicates that compounds containing the triazole moiety can induce apoptosis in cancer cells. For instance, studies have shown that derivatives of 1-Ethyl-1H-1,2,3-triazole can inhibit tumor cell proliferation and activate pathways related to autophagy and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Anticancer Activity

A study investigated the effects of triazole derivatives on lung cancer cell lines (A549, PC-9, H460). The results indicated that certain derivatives exhibited IC50 values ranging from 3.17 µM to 3.83 µM against these cell lines, demonstrating potent anticancer activity . The mechanisms involved included the induction of reactive oxygen species (ROS) and modulation of autophagy signaling pathways.

Antimicrobial Studies

Research into the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The compound was shown to disrupt bacterial enzyme functions essential for cell wall synthesis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Bromo-1-methyl-1H-1,2,3-triazole | Anticancer | 9.98 |

| 5-Chloro-1-ethyl-1H-1,2,3-triazole | Antimicrobial | Varies |

| This compound | Antimicrobial & Anticancer | 3.17 - 3.83 |

常见问题

Q. What are the most reliable synthetic routes for 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

A common approach involves reacting ethyl azidoacetate with propargylamine derivatives under Cu(I) catalysis. For example, sodium ascorbate and CuSO₄ in a 1:1 THF/H₂O solvent system at 50°C for 12 hours yield the triazole core .- Key Variables: Elevated temperatures (>50°C) improve cyclization efficiency but may increase side reactions (e.g., decarboxylation). Lower temperatures (25–40°C) favor regioselectivity for the 1,4-disubstituted triazole.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures removes unreacted azides and copper residues .

-

Alternative Pathway via Alkylation:

Alkylation of 1H-1,2,3-triazole-4-carboxylic acid with ethyl bromide in DMF using K₂CO₃ as a base (60°C, 6 hours) achieves N-ethylation.- Challenges: Competing O-alkylation can occur; use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what are the diagnostic peaks?

Methodological Answer:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

- Triazole carbons: δ 145–150 (C4), δ 125–130 (C5).

- Carboxylic acid carbon: δ 165–170 (C=O).

-

IR Spectroscopy:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in regioselectivity data for triazole derivatives under varying reaction conditions?

Methodological Answer:

-

Density Functional Theory (DFT) Workflow:

- Geometry Optimization: Use B3LYP/6-31G(d) to model transition states of azide-alkyne cycloadditions.

- Energy Barriers: Compare activation energies for 1,4- vs. 1,5-regioisomers. For example, steric hindrance from the ethyl group lowers energy barriers for 1,4-selectivity by ~2–3 kcal/mol .

- Solvent Effects: Include polarizable continuum models (PCM) to simulate THF/H₂O mixtures. Polar solvents stabilize zwitterionic intermediates, favoring 1,4-products .

-

Experimental Validation:

Correlate computed regioselectivity with HPLC data (C18 column, acetonitrile/water mobile phase). Discrepancies may arise from unaccounted catalyst decomposition or solvent dielectric effects .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation or dimerization) during large-scale synthesis?

Methodological Answer:

-

Decarboxylation Mitigation:

- Low-Temperature Processing: Maintain reaction temperatures <60°C to suppress CO₂ loss.

- Protective Groups: Use tert-butyl esters instead of ethyl esters; cleavage with TFA post-cyclization preserves the carboxylic acid .

-

Dimerization Control:

- Dilute Reaction Conditions: Reduce concentration to <0.1 M to limit intermolecular coupling.

- Radical Scavengers: Add TEMPO (0.1–1 mol%) to quench radical pathways in CuAAC reactions .

Q. How does the electronic nature of substituents on the triazole ring influence its coordination chemistry in metal-organic frameworks (MOFs)?

Methodological Answer:

-

X-ray Crystallography:

Structural studies (e.g., SCXRD) reveal that the carboxylic acid group enhances MOF stability via hydrogen bonding, while the ethyl group introduces hydrophobicity. For example, coordination with Zn(II) nodes forms a porous network with BET surface area >500 m²/g . -

Electrochemical Analysis:

Cyclic voltammetry (0.1 M TBAPF₆ in DMF) shows reversible redox peaks at −0.8 V (vs. Ag/AgCl), attributed to triazole-mediated electron transfer. Electron-withdrawing groups (e.g., -COOH) shift peaks to higher potentials .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly (40–85%) across studies?

Critical Analysis:

- Catalyst Loading: Papers using >5 mol% Cu(I) report higher yields (70–85%) but risk copper contamination. Lower catalyst loads (1–2 mol%) reduce costs but require longer reaction times (24–48 hours) .

- Substrate Purity: Impurities in azide precursors (e.g., residual NaN₃) inhibit cyclization. Pre-purification via silica gel chromatography improves consistency .

- Acid Sensitivity: Carboxylic acid protonation under acidic conditions (pH <3) reduces reactivity. Buffered systems (pH 6–7) enhance stability .

Q. How can discrepancies in biological activity data (e.g., antimicrobial vs. anticancer effects) be rationalized for triazole-carboxylic acid derivatives?

Critical Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。